Cas no 21886-61-3 (2-chloro-1-(3-ethylphenyl)ethan-1-one)
2-chloro-1-(3-ethylphenyl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- Ethanone,2-chloro-1-(3-ethylphenyl)-
- Acetophenone,2-chloro-3'-ethyl- (8CI)
- 2-chloro-1-(3-ethylphenyl)ethan-1-one
- 2-Chloro-1-(3-ethylphenyl)ethanone
- 21886-61-3
- DTXSID501298134
- EN300-1984522
-
- Inchi: 1S/C10H11ClO/c1-2-8-4-3-5-9(6-8)10(12)7-11/h3-6H,2,7H2,1H3
- InChI Key: TVJQVQOYJQYVTA-UHFFFAOYSA-N
- SMILES: ClCC(C1=CC=CC(=C1)CC)=O
Computed Properties
- Exact Mass: 182.04993
- Monoisotopic Mass: 182.0498427g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07
2-chloro-1-(3-ethylphenyl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1984522-0.05g |
2-chloro-1-(3-ethylphenyl)ethan-1-one |
21886-61-3 | 0.05g |
$768.0 | 2023-09-16 | ||
| Enamine | EN300-1984522-0.1g |
2-chloro-1-(3-ethylphenyl)ethan-1-one |
21886-61-3 | 0.1g |
$804.0 | 2023-09-16 | ||
| Enamine | EN300-1984522-0.25g |
2-chloro-1-(3-ethylphenyl)ethan-1-one |
21886-61-3 | 0.25g |
$840.0 | 2023-09-16 | ||
| Enamine | EN300-1984522-0.5g |
2-chloro-1-(3-ethylphenyl)ethan-1-one |
21886-61-3 | 0.5g |
$877.0 | 2023-09-16 | ||
| Enamine | EN300-1984522-1.0g |
2-chloro-1-(3-ethylphenyl)ethan-1-one |
21886-61-3 | 1g |
$1172.0 | 2023-06-02 | ||
| Enamine | EN300-1984522-2.5g |
2-chloro-1-(3-ethylphenyl)ethan-1-one |
21886-61-3 | 2.5g |
$1791.0 | 2023-09-16 | ||
| Enamine | EN300-1984522-5.0g |
2-chloro-1-(3-ethylphenyl)ethan-1-one |
21886-61-3 | 5g |
$3396.0 | 2023-06-02 | ||
| Enamine | EN300-1984522-10.0g |
2-chloro-1-(3-ethylphenyl)ethan-1-one |
21886-61-3 | 10g |
$5037.0 | 2023-06-02 | ||
| Enamine | EN300-1984522-1g |
2-chloro-1-(3-ethylphenyl)ethan-1-one |
21886-61-3 | 1g |
$914.0 | 2023-09-16 | ||
| Enamine | EN300-1984522-5g |
2-chloro-1-(3-ethylphenyl)ethan-1-one |
21886-61-3 | 5g |
$2650.0 | 2023-09-16 |
2-chloro-1-(3-ethylphenyl)ethan-1-one Related Literature
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 2-chloro-1-(3-ethylphenyl)ethan-1-one
2-Chloro-1-(3-Ethylphenyl)Ethan-1-One: A Comprehensive Overview
The compound with CAS No 21886-61-3, commonly referred to as 2-chloro-1-(3-ethylphenyl)ethan-1-one, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various industries. In this article, we will delve into its chemical structure, synthesis methods, physical properties, and recent advancements in its utilization.
Chemical Structure and Synthesis
2-Chloro-1-(3-ethylphenyl)ethan-1-one is an aromatic ketone with a chlorine atom substituted at the second position of the ethanone group. The molecule consists of a phenyl ring substituted with an ethyl group at the third position and a ketone group attached to it. The presence of the chlorine atom introduces unique electronic properties to the molecule, making it a valuable compound for various chemical reactions.
Recent studies have explored novel synthetic routes for this compound, focusing on improving yield and reducing reaction time. One such method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic ring in the presence of a Lewis acid catalyst. This approach has been optimized to achieve higher purity and efficiency in the synthesis process.
Physical Properties
The physical properties of 2-chloro-1-(3-ethylphenyl)ethan-1-one are essential for understanding its behavior in different chemical environments. It has a melting point of approximately 55°C and a boiling point around 200°C under standard atmospheric pressure. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and diethyl ether.
Recent research has also investigated its stability under various conditions. Studies have shown that the compound remains stable under normal storage conditions but can undergo degradation when exposed to strong oxidizing agents or prolonged UV light exposure.
Applications in Industry
2-Chloro-1-(3-ethylphenyl)ethan-1-one finds applications in several industrial sectors, including pharmaceuticals, agrochemicals, and specialty chemicals. Its role as an intermediate in drug synthesis has been particularly noteworthy. For instance, it serves as a key building block in the production of certain antibiotics and anti-inflammatory agents.
In the agrochemical industry, this compound is used as an intermediate in the synthesis of pesticides and herbicides. Its ability to act as an effective precursor for these compounds makes it invaluable in agricultural applications.
Recent Research Developments
The past few years have seen significant advancements in understanding the reactivity and utility of 2-chloro-1-(3-ethylphenyl)ethan-1-one. Researchers have explored its potential as a versatile platform molecule for constructing complex organic frameworks. One notable study demonstrated its use in Suzuki-Miyaura cross-coupling reactions, where it served as a coupling partner for various aryl halides.
Additionally, there has been growing interest in its role within green chemistry initiatives. Scientists are investigating ways to synthesize this compound using environmentally friendly methods, such as catalytic hydrogenation or enzymatic reactions. These efforts aim to reduce waste generation and energy consumption during production processes.
Conclusion
CAS No 21886-61-3, or 2-chloro-1-(3-ethylphenyl)ethan-1-one, stands out as a critical molecule with diverse applications across multiple industries. Its unique chemical structure and versatile reactivity make it a valuable asset for researchers and manufacturers alike. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an even more prominent role in future chemical innovations.
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